molecular formula C10H13FO3 B12591456 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene CAS No. 608518-64-5

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene

Cat. No.: B12591456
CAS No.: 608518-64-5
M. Wt: 200.21 g/mol
InChI Key: BTIPAFQYWKYWCM-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene is an organic compound that features a benzene ring substituted with dimethoxymethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2-fluoro-1-methoxybenzene with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-80°C)

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar functional groups but lacking the fluoro and methoxy substitutions on the benzene ring.

    Dimethoxyethane: Another related compound with similar ether linkages but different structural features.

Uniqueness

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene is unique due to the presence of both fluoro and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

608518-64-5

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

4-(dimethoxymethyl)-2-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H13FO3/c1-12-9-5-4-7(6-8(9)11)10(13-2)14-3/h4-6,10H,1-3H3

InChI Key

BTIPAFQYWKYWCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(OC)OC)F

Origin of Product

United States

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